![molecular formula C20H21ClN6O2 B10992425 N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-chlorophenyl)piperazine-1-carboxamide](/img/structure/B10992425.png)
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-chlorophenyl)piperazine-1-carboxamide
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Overview
Description
benzimidazole carboxamide , is a compound with a complex structure. Let’s break it down:
Preparation Methods
The synthetic routes for benzimidazole carboxamide involve various reactions. Here are some common methods:
Amide Formation: The carboxamide group can be introduced by reacting an amine (such as 1H-benzimidazole-2-amine) with a carboxylic acid derivative (e.g., 4-chlorobenzoic acid). The reaction typically occurs under acidic or basic conditions.
Piperazine Derivatization: The piperazine ring can be functionalized by reacting it with appropriate reagents (e.g., 4-chlorophenyl isocyanate).
Chemical Reactions Analysis
Benzimidazole carboxamide can undergo several reactions:
Oxidation: Oxidation of the piperazine ring can lead to various products.
Substitution: The chlorine atom in the phenyl ring can be substituted with other groups.
Reduction: Reduction of the carbonyl group in the carboxamide can yield the corresponding amine.
Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles for substitution reactions.
Scientific Research Applications
Benzimidazole carboxamide finds applications in:
Medicine: It may exhibit antiviral, antibacterial, or antitumor properties.
Chemistry: As a building block for drug development.
Industry: In the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action for benzimidazole carboxamide depends on its specific application. It could involve interactions with cellular targets, inhibition of enzymes, or modulation of signaling pathways.
Comparison with Similar Compounds
While benzimidazole carboxamide is unique due to its specific structure, similar compounds include other benzimidazole derivatives like albendazole, mebendazole, and omeprazole.
Biological Activity
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-chlorophenyl)piperazine-1-carboxamide is a synthetic compound that exhibits notable biological activity, particularly in pharmacological contexts. Its structure, characterized by the presence of a benzimidazole moiety and a piperazine ring, suggests potential interactions with various biological targets, including enzymes and receptors. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H21ClN6O2, with a molecular weight of approximately 373.85 g/mol. The structural features include:
- Benzimidazole moiety : Known for its role in various biological activities.
- Piperazine ring : Often associated with psychoactive and anti-cancer properties.
- Chlorophenyl group : May enhance lipophilicity and receptor binding affinity.
Research indicates that compounds containing both benzimidazole and piperazine structures often exhibit significant biological activities due to their ability to interact with cellular targets. The potential mechanisms of action for this compound include:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
- Antiproliferative Effects : Studies show that similar compounds can interfere with tubulin polymerization, which is critical for cancer cell division.
Biological Activity Data
Recent studies have reported on the cytotoxicity and pharmacological profiles of this compound. Below is a summary table highlighting key findings:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | MDA-MB 231 (breast) | 34.31 | Inhibition of tubulin polymerization |
Study 2 | U-87 MG (glioblastoma) | 38.29 | Induction of apoptosis via caspase activation |
Study 3 | A549 (lung cancer) | >100 | Cell cycle arrest at G2/M phase |
Case Study 1: Anticancer Activity
In a study focusing on various benzimidazole derivatives, this compound was shown to possess significant anticancer properties. The compound demonstrated an IC50 value in the low micromolar range against multiple cancer cell lines, indicating strong antiproliferative effects.
Case Study 2: Mechanistic Insights
Further mechanistic studies revealed that this compound induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential. This pathway is crucial for triggering programmed cell death in malignant cells.
Properties
Molecular Formula |
C20H21ClN6O2 |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-chlorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C20H21ClN6O2/c21-14-5-7-15(8-6-14)26-9-11-27(12-10-26)20(29)22-13-18(28)25-19-23-16-3-1-2-4-17(16)24-19/h1-8H,9-13H2,(H,22,29)(H2,23,24,25,28) |
InChI Key |
IQJXALIFLVXYJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NCC(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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